Argininosuccinate

Description

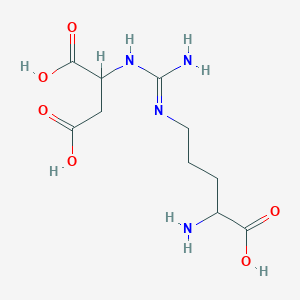

Structure

2D Structure

3D Structure

Properties

CAS No. |

92008-07-6 |

|---|---|

Molecular Formula |

C10H18N4O6 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid |

InChI |

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14) |

InChI Key |

KDZOASGQNOPSCU-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Argininosuccinate in the Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urea (B33335) cycle is a critical metabolic pathway responsible for the detoxification of ammonia (B1221849), primarily in the liver. Argininosuccinate (B1211890), a key intermediate, stands at the crossroads of this pathway, linking the incorporation of the second nitrogen atom to the eventual production of urea. Its synthesis and cleavage are catalyzed by this compound synthetase (ASS) and this compound lyase (ASL), respectively. Dysregulation of these enzymes leads to severe metabolic disorders, most notably argininosuccinic aciduria. This technical guide provides an in-depth exploration of the pivotal role of this compound in the urea cycle, detailing the mechanisms of its formation and breakdown, quantitative kinetic data of the involved enzymes, and comprehensive experimental protocols for their study. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development for urea cycle disorders.

Introduction

The urea cycle is a series of five enzymatic reactions that convert neurotoxic ammonia into urea, which is then excreted from the body.[1] This process is essential for the management of nitrogen waste produced from the catabolism of amino acids.[1] The cycle involves both mitochondrial and cytosolic reactions, with this compound serving as a crucial cytosolic intermediate.[2]

The formation of this compound from citrulline and aspartate is catalyzed by this compound synthetase (ASS). This reaction is significant as it introduces the second nitrogen atom into the urea molecule, derived from aspartate.[2] Subsequently, this compound is cleaved by this compound lyase (ASL) to produce arginine, the direct precursor of urea, and fumarate (B1241708), which links the urea cycle to the citric acid cycle.[3]

Genetic deficiencies in the enzymes that metabolize this compound lead to the accumulation of upstream metabolites, primarily argininosuccinic acid, resulting in the autosomal recessive disorder argininosuccinic aciduria.[4] This condition is the second most common urea cycle disorder and is characterized by hyperammonemia and a range of neurological complications.[4][5] Understanding the central role of this compound is therefore paramount for the development of effective therapeutic strategies for this and other urea cycle disorders.

The Synthesis and Cleavage of this compound

The metabolism of this compound involves two key cytosolic enzymes: this compound synthetase (ASS) and this compound lyase (ASL).

This compound Synthetase (ASS)

ASS catalyzes the ATP-dependent condensation of citrulline and aspartate to form this compound.[6] This reaction is the rate-limiting step in the urea cycle.[7] The mechanism proceeds in two steps:

-

Activation of Citrulline: Citrulline reacts with ATP to form a citrullyl-AMP intermediate and pyrophosphate.[8]

-

Condensation with Aspartate: The activated citrullyl-AMP intermediate then reacts with aspartate to form this compound, releasing AMP.[8]

The kinetic mechanism for bovine liver this compound synthetase follows an ordered addition of MgATP, citrulline, and then aspartate.[7]

This compound Lyase (ASL)

ASL catalyzes the reversible cleavage of this compound to yield arginine and fumarate.[3] This reaction is the only endogenous source of arginine synthesis in the body. The mechanism is an E1cb elimination reaction.[3] A base, such as histidine 162, abstracts a proton, leading to the formation of a carbanion intermediate that is stabilized by lysine (B10760008) 289.[3] This is followed by the elimination of fumarate and the release of arginine.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound metabolism.

Table 1: Kinetic Parameters of this compound Synthetase (ASS) and this compound Lyase (ASL)

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |

| This compound Synthetase (ASS) | Cultured Human Lymphocytes | Citrulline | 2 x 10-4 M | 15.7 ± 8.7 nmol/hr/mg protein | [9] |

| This compound Synthetase (ASS) (variant) | Cultured Human Lymphocytes | Citrulline | 2 x 10-2 M | 10.7 ± 3.8 nmol/hr/mg protein | [9] |

| This compound Lyase (ASL) | Rat Liver | This compound | 1.25 mM | 0.54 µmol/h/mg protein | [10] |

| This compound Lyase (ASL) | Human Erythrocytes | This compound | 0.66 mM | 7.2 nmol/h/mg Hb | [10] |

Table 2: Metabolite Concentrations in Argininosuccinic Aciduria

| Metabolite | Fluid | Normal Range | Argininosuccinic Aciduria Range | Reference(s) |

| Argininosuccinic Acid | Plasma | Not detectable | 50 - 110 µmol/L | [11] |

| Argininosuccinic Acid | Urine | Not detectable | > 10,000 µmol/g creatinine | [11] |

| Citrulline | Plasma | 10 - 55 µmol/L | Elevated | [12] |

| Arginine | Plasma | 45 - 145 µmol/L | Low | [12] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of this compound in the urea cycle and its connection to other metabolic pathways.

Caption: The Urea Cycle Pathway Highlighting this compound.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. This compound synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound lyase - Wikipedia [en.wikipedia.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Arginine Therapy in Argininosuccinic Aciduria and its Effects on Liver Dysfunction – Evidence Based Analysis from a Randomized Clinical Trial | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. This compound synthase - Wikipedia [en.wikipedia.org]

- 9. This compound synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arup.utah.edu [arup.utah.edu]

The Pivotal Role of Argininosuccinate in De Novo Arginine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Argininosuccinate (B1211890) is a critical, non-proteinogenic amino acid that serves as the immediate precursor to arginine in its de novo synthesis pathway. This process, central to the urea (B33335) cycle and nitrogen metabolism, is orchestrated by the sequential action of this compound synthetase (ASS) and this compound lyase (ASL). This technical guide provides an in-depth exploration of the function of this compound, the enzymology of its synthesis and cleavage, and the intricate regulation of this vital metabolic nexus. Detailed experimental protocols and quantitative kinetic data are presented to support researchers in their investigation of this pathway, which holds significant implications for various physiological and pathological states, including inherited metabolic disorders and cancer.

Introduction: The Centrality of this compound

De novo arginine synthesis is a fundamental metabolic pathway in most organisms, fulfilling the cellular demand for this semi-essential amino acid. Arginine is not only a building block for proteins but also a precursor for a myriad of signaling molecules, including nitric oxide (NO), polyamines, and creatine. The synthesis of arginine from citrulline is a two-step process where this compound stands as the pivotal intermediate.

The formation of this compound is catalyzed by this compound synthetase (ASS), which condenses citrulline and aspartate in an ATP-dependent reaction. Subsequently, this compound is cleaved by this compound lyase (ASL) to yield arginine and fumarate (B1241708).[1][2] This latter reaction is the sole endogenous source of arginine in humans and other ureotelic organisms.[3] The fumarate produced provides a direct link between the urea cycle and the citric acid (TCA) cycle, allowing for the interplay of nitrogen disposal and energy metabolism.[2]

Dysregulation of this pathway, often due to genetic mutations in the ASS1 or ASL genes, leads to severe metabolic disorders known as citrullinemia and argininosuccinic aciduria, respectively.[2][4] These conditions are characterized by the accumulation of upstream metabolites, most notably ammonia, leading to life-threatening hyperammonemia. Furthermore, the dependence of certain cancers on exogenous arginine due to the downregulation of ASS1 has opened new avenues for therapeutic intervention.[5] A thorough understanding of the role and metabolism of this compound is therefore crucial for both basic research and the development of novel diagnostic and therapeutic strategies.

The this compound Shunt: A Two-Enzyme Relay

The conversion of citrulline to arginine via the this compound intermediate can be conceptualized as a metabolic "shunt" that is critical for both the urea cycle's function of nitrogen detoxification and the production of arginine for various cellular needs.

This compound Synthetase (ASS): The Committing Step

This compound synthetase (ASS; EC 6.3.4.5) catalyzes the ATP-dependent condensation of citrulline and aspartate to form this compound.[4] This reaction is the rate-limiting step in arginine biosynthesis.[6] The reaction proceeds through a citrullyl-AMP intermediate.

This compound Lyase (ASL): The Arginine-Generating Step

This compound lyase (ASL; EC 4.3.2.1), a homotetrameric enzyme, catalyzes the reversible cleavage of this compound to produce L-arginine and fumarate.[2][3] This reaction is a non-hydrolytic cleavage and proceeds via a lyase mechanism. The fumarate generated can enter the TCA cycle, thus linking the urea cycle to cellular energy metabolism.

Quantitative Data on this compound Metabolism

The following table summarizes key quantitative data for the enzymes involved in this compound metabolism. This information is essential for kinetic modeling and for understanding the efficiency and regulation of the pathway.

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax | kcat (s-1) | Reference(s) |

| This compound Lyase (ASL) | Human Liver | This compound | ~0.20 | 10.3 µmol min-1 mg-1 | ~8.4 | [7] |

| Rat Liver | This compound | 1.25 | 0.54 µmol h-1 mg protein-1 | N/A | [8] | |

| Human Erythrocytes | This compound | 0.66 | 7.2 nmol h-1 mg Hb-1 | N/A | [8] | |

| Jack Bean | This compound | 0.13 | N/A | N/A | [9] | |

| This compound Synthetase (ASS) | Human (recombinant) | Citrulline | 0.052 | N/A | 0.39 | [10] |

| Human Lymphocytes | Citrulline | 0.2 | 15.7 nmol h-1 mg protein-1 | N/A | [11] |

N/A: Not Available

Signaling Pathways and Regulatory Mechanisms

The de novo synthesis of arginine is tightly regulated at multiple levels to meet cellular demands while preventing the toxic accumulation of intermediates.

Transcriptional Regulation

The expression of both ASS1 and ASL genes is subject to complex transcriptional control. Various transcription factors, including c-Myc and ATF4, have been shown to repress their expression in certain cancers.[12][13] Conversely, factors like glucocorticoids and cAMP can upregulate their transcription.[6] Epigenetic modifications, such as DNA methylation, also play a crucial role in silencing ASS1 and ASL expression in some glioblastomas.[14]

Allosteric Regulation and Feedback Inhibition

This compound lyase is subject to feedback inhibition by arginine, providing a mechanism to fine-tune the rate of arginine synthesis based on its intracellular concentration.[15] Urea has also been shown to act as a competitive inhibitor of ASL.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its metabolizing enzymes.

Spectrophotometric Assay for this compound Lyase (ASL) Activity

This continuous spectrophotometric assay measures the increase in absorbance at 240 nm resulting from the formation of fumarate.

Materials:

-

100 mM Potassium Phosphate Buffer, pH 7.5

-

11.7 mM Argininosuccinic Acid Substrate Solution

-

Purified or crude ASL enzyme solution

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 2.00 mL of 100 mM Potassium Phosphate Buffer (pH 7.5) and 0.65 mL of deionized water.

-

Add 0.10 mL of the ASL enzyme solution to the cuvette, mix by inversion, and equilibrate to 37°C.

-

Monitor the absorbance at 240 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.25 mL of the 11.7 mM Argininosuccinic Acid Substrate Solution.

-

Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.

-

A blank reaction without the enzyme should be run to correct for any non-enzymatic degradation of the substrate.

Calculation of Enzyme Activity: One unit of ASL activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of fumarate per minute at pH 7.5 and 37°C. The molar extinction coefficient of fumarate at 240 nm is 2.44 mM-1 cm-1.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound in biological samples.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

Mixed-mode or HILIC analytical column

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: Water with 0.1% formic acid

-

This compound standard

-

Isotopically labeled internal standard (e.g., 13C, 15N-Argininosuccinate)

-

Protein precipitation reagent (e.g., methanol (B129727) or acetonitrile)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold protein precipitation reagent containing the internal standard.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate this compound from other matrix components using a gradient elution with Mobile Phases A and B.

-

Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the this compound standard.

-

Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound occupies a central and indispensable position in de novo arginine synthesis. Its formation and cleavage, catalyzed by ASS and ASL, are tightly regulated processes with profound implications for nitrogen homeostasis, cellular signaling, and overall metabolic health. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further unravel the complexities of this pathway and to explore its potential as a therapeutic target in a range of human diseases. A deeper understanding of this compound metabolism will undoubtedly pave the way for innovative diagnostic and therapeutic strategies in the future.

References

- 1. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound lyase - Wikipedia [en.wikipedia.org]

- 3. Human this compound lyase: A structural basis for intragenic complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthetase 1 - Wikipedia [en.wikipedia.org]

- 5. This compound synthase 1, arginine deprivation therapy and cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 7. This compound lyase: purification and characterization from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Purification and general properties of this compound lyase from jack bean, Canavalia ensiformis (L.)DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. researchgate.net [researchgate.net]

- 12. bio-conferences.org [bio-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. Epigenetic status of this compound synthetase and this compound lyase modulates autophagy and cell death in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arginine inhibition of the this compound lyases is conserved among three orders in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Urea as a selective inhibitor of this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Argininosuccinate in Sustaining Nitric Oxide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal involvement of argininosuccinate (B1211890) in the synthesis of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. A comprehensive understanding of this pathway is essential for researchers and professionals in drug development aiming to modulate NO production for therapeutic benefit. This document provides a detailed overview of the underlying biochemical pathways, quantitative data on key enzymes, and explicit experimental protocols for the investigation of these processes.

The Citrulline-NO Cycle: Regenerating the Substrate for Nitric Oxide Synthase

Nitric oxide is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS)[1][2][3]. This enzymatic reaction produces L-citrulline as a co-product. In many cell types, a crucial recycling pathway known as the citrulline-NO cycle exists to regenerate L-arginine from L-citrulline, thus ensuring a sustained supply of substrate for continuous NO production[4][5][6]. This is particularly important as intracellular L-arginine can become a rate-limiting factor for NO synthesis[4].

The regeneration of L-arginine from L-citrulline is a two-step process involving two key enzymes:

-

This compound Synthase (ASS): This enzyme catalyzes the condensation of L-citrulline and L-aspartate to form this compound, in an ATP-dependent reaction[7][8]. This is the rate-limiting step in this recycling pathway[7][8].

-

This compound Lyase (ASL): ASL then cleaves this compound to yield L-arginine and fumarate[6][7]. The newly synthesized L-arginine can then be utilized by NOS to produce more NO.

The importance of this cycle is highlighted by the co-induction of inducible NOS (iNOS) with ASS and, in some cases, ASL in various cells under inflammatory conditions, ensuring a robust and sustained NO production for immune responses[4][9][10].

Beyond its catalytic role, ASL has been shown to have a structural function, contributing to the formation of a multiprotein complex that is essential for efficient NO production[11][12]. Deficiencies in ASL have been demonstrated to lead to reduced systemic NO synthesis, resulting in a range of pathologies, underscoring the critical role of this enzyme in NO homeostasis[11][12][13].

Quantitative Data on Key Enzymes

The following tables summarize key quantitative data for the enzymes involved in the citrulline-NO cycle and NO synthesis. This information is crucial for kinetic modeling and for understanding the regulation of the pathway.

| Enzyme | Substrate | Km Value | Vmax Value | Organism/Tissue | Reference |

| This compound Lyase (ASL) | This compound | 1.25 mM | 0.54 µmol/h/mg protein | Rat Liver | [14] |

| This compound Lyase (ASL) | This compound | 0.66 mM | 7.2 nmol/h/mg Hb | Human Erythrocytes | [14] |

| Arginase | Arginine | 13.5 mM | 140 µmol/h/mg protein | Rat Liver | [14] |

| Arginase | Arginine | 9.5 mM | 170 nmol/h/mg Hb | Human Erythrocytes | [14] |

| Endothelial NOS (eNOS) | L-arginine | ~3 µM | - | - | [15] |

| Neuronal NOS (nNOS) | Oxygen | 23.2 ± 2.8 µM | - | Bovine Brain | [16] |

| Endothelial NOS (eNOS) | Oxygen | 7.7 ± 1.6 µM | Bovine Aortic Endothelial Cells | [16] | |

| Macrophage NOS (iNOS) | Oxygen | 6.3 ± 0.9 µM | RAW 264.7 Macrophages | [16] |

Table 1: Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for key enzymes.

| Parameter | Value | Cell Type/Condition | Reference |

| Basal NO production over apparent L-citrulline formation | 8 to 1 | Endothelial cells | [17] |

| Stimulated NO production over apparent L-citrulline formation | 8 to 1 | Endothelial cells | [17] |

| Increase in AS activity in L-arginine-free/L-citrulline-supplemented medium | 5.9-fold | TR-BBB endothelial cells | [18] |

Table 2: Stoichiometry and enzyme activity changes in the citrulline-NO cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in nitric oxide synthesis.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in biological fluids and cell culture supernatants[1][19][20].

Materials:

-

Griess Reagent:

-

Component A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

-

Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.

-

Note: Store both solutions protected from light at 4°C. Mix equal volumes of Component A and B immediately before use.

-

-

Sodium Nitrite (NaNO₂) standard solution (100 µM).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 540 nm.

-

Cell culture supernatant or other biological samples.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of sodium nitrite standards (e.g., 0, 1.95, 3.9, 7.8, 15.6, 31.25, 62.5, 125, 250 µM) by diluting the 100 µM stock solution in the same medium as the samples[20].

-

Add 50 µL of each standard to duplicate or triplicate wells of a 96-well plate.

-

-

Sample Preparation:

-

Centrifuge cell culture supernatants to remove any cellular debris.

-

Add 50 µL of each sample to separate wells of the 96-well plate.

-

-

Griess Reaction:

-

Add 50 µL of the freshly prepared Griess reagent to all standard and sample wells.

-

Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Subtract the absorbance of the blank (0 µM standard) from all readings.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

-

Measurement of Nitric Oxide by Chemiluminescence

Chemiluminescence detection is a highly sensitive and specific method for the direct measurement of NO[7][9][21]. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.

Materials:

-

Chemiluminescence NO analyzer.

-

Purge vessel.

-

Carrier gas (e.g., nitrogen or helium).

-

Reducing agent (e.g., tri-iodide solution for nitrite and nitrosothiols, or vanadium(III) chloride for nitrate)[9].

-

Sodium Nitrite (NaNO₂) standard solutions.

Procedure (General Overview):

-

System Setup:

-

Set up the chemiluminescence NO analyzer according to the manufacturer's instructions.

-

Connect the purge vessel to the analyzer and the carrier gas supply.

-

-

Calibration:

-

Inject known concentrations of NaNO₂ standards into the reducing agent in the purge vessel to generate a standard curve.

-

-

Sample Analysis:

-

Inject a precise volume of the biological sample into the purge vessel containing the reducing agent.

-

The reducing agent converts nitrite (and other NO-containing species depending on the reductant) to NO gas.

-

The carrier gas transports the generated NO to the reaction chamber of the analyzer.

-

The analyzer records the chemiluminescent signal.

-

-

Quantification:

-

The concentration of NO in the sample is determined by comparing the signal to the standard curve.

-

This compound Synthase (ASS) Activity Assay

This protocol is based on a radiochemical method that measures the formation of [¹⁴C]this compound from [U-¹⁴C]aspartate[22].

Materials:

-

L-[U-¹⁴C]aspartate.

-

L-citrulline.

-

ATP and an ATP-generating system (e.g., phosphocreatine (B42189) and creatine (B1669601) kinase).

-

Argininosuccinase and arginase (to drive the reaction forward).

-

Tissue homogenates or cell lysates.

-

Dowex-50 ion-exchange resin.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing L-[U-¹⁴C]aspartate, L-citrulline, ATP, the ATP-generating system, argininosuccinase, and arginase in an appropriate buffer.

-

Enzyme Reaction:

-

Initiate the reaction by adding the tissue homogenate or cell lysate to the reaction mixture.

-

Incubate at 37°C for a defined period.

-

-

Reaction Termination and Separation:

-

Stop the reaction by acidification.

-

Separate the product, [¹⁴C]fumarate (which is measured as the sum of malate (B86768) and fumarate (B1241708) after the action of the added argininosuccinase), from the unreacted [¹⁴C]aspartate using a Dowex-50 column. The negatively charged fumarate and malate will elute, while the positively charged aspartate will be retained.

-

-

Quantification:

-

Measure the radioactivity of the eluted fraction using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [U-¹⁴C]aspartate.

-

This compound Lyase (ASL) Activity Assay

This method measures the formation of ornithine from this compound, with the assumption that the product, arginine, is rapidly converted to ornithine by endogenous or added arginase[14].

Materials:

-

This compound (substrate).

-

Amino acid analyzer.

-

Tissue homogenates or cell lysates.

Procedure:

-

Reaction Incubation:

-

Incubate the tissue homogenate or cell lysate with a known concentration of this compound at 37°C for a specific time.

-

-

Reaction Termination:

-

Stop the reaction, typically by adding a deproteinizing agent.

-

-

Quantification of Ornithine:

-

Analyze the reaction mixture using an amino acid analyzer to quantify the amount of ornithine produced.

-

-

Calculation of Activity:

-

Calculate the ASL activity based on the rate of ornithine formation.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The Citrulline-Nitric Oxide Cycle for sustained NO production.

Caption: Experimental workflow for the Griess assay.

Caption: Logical relationship of key components in NO synthesis regulation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 4. Regulation of nitric oxide production by arginine metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arginine, Citrulline, and Nitric Oxide1 | Basicmedical Key [basicmedicalkey.com]

- 6. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]

- 8. This compound synthase - Wikipedia [en.wikipedia.org]

- 9. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of the citrulline-nitric oxide cycle in rodent and human pancreatic beta-cells: induction of this compound synthetase by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. REQUIREMENT OF this compound LYASE FOR SYSTEMIC NITRIC OXIDE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endothelial nitric oxide production is tightly coupled to the citrulline-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Accessibility of endothelial and inducible nitric oxide synthase to the intracellular citrulline-arginine regeneration pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. A radiochemical assay for this compound synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

Argininosuccinate Lyase: A Critical Nexus in Metabolism and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Argininosuccinate (B1211890) lyase (ASL), an essential enzyme in the urea (B33335) cycle, plays a pivotal role in nitrogen metabolism and the biosynthesis of arginine.[1][2] This homotetrameric enzyme, located in the cytosol of hepatocytes, catalyzes the reversible cleavage of this compound into arginine and fumarate (B1241708).[1][2] Beyond its canonical role in ureagenesis, ASL is integral to the citrulline-nitric oxide (NO) cycle, linking nitrogen disposal with crucial signaling pathways.[3] Dysregulation of ASL activity, primarily due to genetic mutations, leads to the rare autosomal recessive disorder argininosuccinic aciduria (ASA), characterized by hyperammonemia and a complex array of neurological and systemic symptoms.[2][4] Furthermore, emerging evidence implicates ASL in various cancers, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the metabolic pathways involving ASL, detailed experimental protocols for its study, and a summary of key quantitative data to support further research and drug development efforts.

Core Metabolic Pathways Involving this compound Lyase

This compound lyase is a central enzyme that participates in two interconnected and vital metabolic pathways: the urea cycle and the citrulline-NO cycle.

The Urea Cycle

The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism, converting it into the less toxic and readily excretable urea.[4][5] This cycle predominantly occurs in the liver and involves a series of five enzymatic reactions. ASL catalyzes the fourth step of this cycle.

The key steps of the urea cycle are:

-

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: In the mitochondrial matrix, carbamoyl phosphate synthetase I (CPS1) catalyzes the condensation of ammonia, bicarbonate, and ATP to form carbamoyl phosphate. This is the rate-limiting step of the urea cycle.

-

Citrulline Synthesis: Ornithine transcarbamoylase (OTC), also in the mitochondria, transfers the carbamoyl group from carbamoyl phosphate to ornithine, forming citrulline.

-

This compound Synthesis: Citrulline is transported to the cytosol and condensed with aspartate by this compound synthetase (ASS) to form this compound. This reaction is ATP-dependent.

-

This compound Cleavage: this compound lyase (ASL) cleaves this compound into arginine and fumarate.[1]

-

Urea Formation: Arginase hydrolyzes arginine to yield urea and regenerate ornithine, which is then transported back into the mitochondria to continue the cycle.

The fumarate produced by ASL can be converted to malate (B86768) and subsequently enter the citric acid cycle, linking the urea cycle to central carbon metabolism.

The Citrulline-Nitric Oxide (NO) Cycle

The citrulline-NO cycle is crucial for the endogenous synthesis of nitric oxide, a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. This pathway is particularly important in endothelial cells and neurons.

The steps of the citrulline-NO cycle are:

-

Arginine Synthesis: Similar to the urea cycle, ASS and ASL work in concert to synthesize arginine from citrulline and aspartate.

-

Nitric Oxide Synthesis: Nitric oxide synthase (NOS) utilizes arginine and molecular oxygen as substrates to produce nitric oxide and citrulline.

-

Citrulline Recycling: The citrulline produced can then be recycled back to arginine via the actions of ASS and ASL, thus sustaining NO production.

This cycle effectively allows for the regeneration of the NOS substrate, arginine, ensuring a continuous supply for NO synthesis.

Quantitative Data on this compound Lyase

The kinetic properties and specific activity of ASL can vary depending on the species and tissue source. The following tables summarize key quantitative data for ASL.

Table 1: Kinetic Parameters of this compound Lyase

| Species | Tissue | Substrate | Km (mM) | Vmax | Reference |

| Human | Liver | This compound | 0.20 | 10.3 µmol min-1 mg-1 | [6] |

| Human | Liver | Fumarate | 5.3 | 8.0 µmol min-1 mg-1 | [6] |

| Human | Liver | Arginine | 3.0 | 8.0 µmol min-1 mg-1 | [6] |

| Rat | Liver | This compound | 1.25 | 0.54 µmol h-1 mg protein-1 | [7] |

| Bovine | Liver | This compound | 0.051 | - | [8] |

Table 2: Specific Activity of this compound Lyase in Various Tissues

| Species | Tissue/Cell Type | Specific Activity | Reference |

| Human | Erythrocytes | 8.60 ± 0.46 nmol h-1 mg Hb-1 | [7] |

| Human | Liver | 10.3 µmol min-1 mg-1 | [6] |

| Human | Brain | Normal activity reported | [9] |

| Human | Kidney | Normal activity reported | [9] |

Experimental Protocols

Accurate and reproducible methods are essential for studying ASL function. This section provides detailed protocols for key experiments.

Protocol 1: Spectrophotometric Assay of this compound Lyase Activity

This method measures the formation of fumarate, which absorbs light at 240 nm.

Materials:

-

100 mM Potassium Phosphate Buffer, pH 7.5

-

11.7 mM Argininosuccinic Acid (ASA) substrate solution

-

Tissue homogenate or purified enzyme solution

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 240 nm and maintaining a constant temperature (37°C)

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding:

-

2.00 mL of 100 mM Potassium Phosphate Buffer

-

0.65 mL of deionized water

-

0.10 mL of enzyme solution

-

-

Prepare a blank cuvette with 0.10 mL of deionized water instead of the enzyme solution.

-

Incubate the cuvettes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 0.25 mL of the ASA substrate solution to both the sample and blank cuvettes.

-

Immediately mix by inversion and start monitoring the increase in absorbance at 240 nm for 5-10 minutes.

-

Record the absorbance readings at regular intervals (e.g., every 30 seconds).

-

Calculate the rate of reaction (ΔA240/minute) from the linear portion of the curve.

-

The molar extinction coefficient for fumarate at 240 nm is 2.44 mM-1 cm-1. Use the Beer-Lambert law to calculate the enzyme activity.

One unit of ASL activity is defined as the amount of enzyme that produces 1 µmole of fumarate per minute under the specified conditions.

Protocol 2: Western Blot Analysis of this compound Lyase Expression

This protocol is for the detection and semi-quantification of ASL protein in cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against ASL

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Harvest cells or tissue and lyse in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ASL antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system. The intensity of the band corresponding to ASL (approximately 52 kDa) is proportional to the amount of protein.

-

Protocol 3: RT-qPCR for this compound Lyase Gene Expression Analysis

This protocol allows for the quantification of ASL mRNA levels in a given sample.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR primers for ASL and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and DNase Treatment:

-

Extract total RNA from cells or tissues using a commercial kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, primers for ASL or the reference gene, and the qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the ASL and the reference gene.

-

Calculate the relative expression of the ASL gene using the ΔΔCt method, normalizing to the expression of the reference gene.

-

Conclusion

This compound lyase stands as a critical enzyme at the crossroads of nitrogen metabolism and cellular signaling. A thorough understanding of its function, regulation, and involvement in disease is paramount for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the multifaceted roles of ASL in health and disease. Future research focusing on the tissue-specific regulation of ASL and the development of selective modulators of its activity holds significant promise for addressing conditions ranging from rare genetic disorders to common malignancies.

References

- 1. Kinetic mechanism of bovine liver this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound lyase - Wikipedia [en.wikipedia.org]

- 3. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound lyase: purification and characterization from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. Neonatal argininosuccinic aciduria with normal brain and kidney but absent liver this compound lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Discovery of Argininosuccinate: Unraveling a Key Step in the Urea Cycle

An In-depth Technical Guide on the Discovery and History of Argininosuccinate (B1211890) for Researchers, Scientists, and Drug Development Professionals.

The identification of this compound as a crucial intermediate in the urea (B33335) cycle marked a significant milestone in our understanding of nitrogen metabolism. This discovery, spearheaded by the meticulous work of Sarah Ratner and her colleagues, not only elucidated a fundamental biochemical pathway but also laid the groundwork for diagnosing and understanding a class of genetic disorders known as urea cycle defects. This technical guide delves into the historical experiments that led to the discovery of this compound, presenting the methodologies and quantitative data from these seminal studies.

The Quest for an Intermediate: The Pre-Discovery Era

By the mid-20th century, the overall process of urea synthesis was known to convert toxic ammonia (B1221849) into urea, but the precise enzymatic steps remained a black box. Hans Krebs and Kurt Henseleit had proposed the ornithine cycle in 1932, yet the mechanism by which citrulline was converted to arginine was a critical missing link. It was hypothesized that a condensation reaction occurred, but the nature of the intermediate compound was unknown.

Sarah Ratner's Breakthrough: The Identification of this compound

Sarah Ratner, a pioneering biochemist, embarked on a series of experiments in the late 1940s and early 1950s that would definitively identify the elusive intermediate. Her work, published in a series of papers under the title "Biosynthesis of Urea" in the Journal of Biological Chemistry, meticulously detailed the enzymatic synthesis and cleavage of this novel compound, which she named argininosuccinic acid.

The Condensing Enzyme: this compound Synthetase

Ratner's initial experiments focused on an enzyme fraction from mammalian liver that could catalyze the synthesis of arginine from citrulline and aspartate in the presence of ATP. She demonstrated that this was not a single-step reaction but involved the formation of an intermediate. This led to the discovery of what is now known as This compound synthetase (ASS) .

The Cleavage Enzyme: this compound Lyase

Subsequently, Ratner and her team isolated and characterized a second enzyme, This compound lyase (ASL) , which catalyzed the cleavage of the newly identified argininosuccinic acid into arginine and fumarate (B1241708). This discovery was crucial as it connected the urea cycle to the citric acid cycle through the production of fumarate.

Experimental Protocols from the Foundational Studies

The following sections provide a detailed look at the methodologies employed by Sarah Ratner and her collaborators in their groundbreaking research.

Assay for this compound Synthesis (this compound Synthetase Activity)

The activity of the "condensing enzyme" (this compound synthetase) was determined by measuring the amount of arginine formed from citrulline and aspartate.

Reaction Mixture:

-

Substrates: L-citrulline (10 µmoles), L-aspartate (10 µmoles), ATP (10 µmoles)

-

Cofactors: MgCl₂ (5 µmoles)

-

Buffer: Potassium phosphate (B84403) buffer, pH 7.5 (50 µmoles)

-

Enzyme Preparation: Liver homogenate fraction

-

Total Volume: 1.0 ml

Incubation: The reaction mixture was incubated at 38°C for a specified period, typically 30 to 60 minutes.

Termination of Reaction: The reaction was stopped by the addition of trichloroacetic acid to precipitate the protein.

Measurement of Arginine: The amount of arginine in the protein-free filtrate was determined colorimetrically using the Sakaguchi reaction.

Assay for this compound Cleavage (this compound Lyase Activity)

The activity of the "cleavage enzyme" (this compound lyase) was measured by monitoring the formation of arginine and fumarate from synthesized this compound.

Reaction Mixture:

-

Substrate: Argininosuccinic acid (enzymatically synthesized and partially purified)

-

Buffer: Potassium phosphate buffer, pH 7.4

-

Enzyme Preparation: Purified enzyme fraction from liver

-

Total Volume: 1.0 ml

Incubation: The mixture was incubated at 38°C.

Measurement of Products:

-

Arginine: Determined by the Sakaguchi reaction.

-

Fumarate: Measured spectrophotometrically by the increase in absorbance at 240 nm, characteristic of the double bond in fumarate.

Quantitative Data from Early Enzyme Purification

The following tables summarize the quantitative data from the purification of this compound synthetase and this compound lyase from bovine liver, as reported in the foundational studies.

| Purification Step | Total Protein (mg) | Total Units | Specific Activity (Units/mg) | Purification (x-fold) | Yield (%) |

| Crude Liver Extract | 10,000 | 2,000 | 0.2 | 1 | 100 |

| Acetone Fractionation | 2,500 | 1,800 | 0.72 | 3.6 | 90 |

| Ammonium Sulfate Fractionation | 600 | 1,500 | 2.5 | 12.5 | 75 |

| Calcium Phosphate Gel Adsorption | 100 | 1,000 | 10 | 50 | 50 |

| Ethanol Fractionation | 20 | 600 | 30 | 150 | 30 |

| Caption: Purification of this compound Synthetase from Bovine Liver. |

| Purification Step | Total Protein (mg) | Total Units | Specific Activity (Units/mg) | Purification (x-fold) | Yield (%) |

| Crude Liver Extract | 12,000 | 3,600 | 0.3 | 1 | 100 |

| Heat Treatment | 8,000 | 3,200 | 0.4 | 1.3 | 89 |

| Ammonium Sulfate Fractionation (30-50%) | 1,500 | 2,700 | 1.8 | 6 | 75 |

| Ammonium Sulfate Fractionation (35-45%) | 500 | 2,000 | 4.0 | 13.3 | 56 |

| Crystallization | 50 | 1,000 | 20 | 66.7 | 28 |

| Caption: Purification of this compound Lyase from Bovine Liver. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic of this discovery.

An In-depth Technical Guide to the Core Chemical Properties and Structure of Argininosuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argininosuccinate (B1211890) is a crucial intermediate metabolite in the urea (B33335) cycle, a vital metabolic pathway responsible for the detoxification of ammonia (B1221849) in the liver.[1][2] This non-proteinogenic amino acid is synthesized from citrulline and aspartic acid and is a direct precursor to arginine.[1][2] Understanding the precise chemical structure and properties of this compound is fundamental for researchers in metabolic diseases, drug development targeting the urea cycle, and scientists studying enzyme kinetics and protein structure. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its structural representation, its role in the urea cycle, and detailed experimental protocols for its analysis.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and for comprehending its biological function. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₄O₆ | [1][3] |

| Molecular Weight | 290.27 g/mol | [1][4][5] |

| Exact Mass | 290.12263431 Da | [1][4] |

| pKa (Strongest Acidic) | 2.14 | [6][7] |

| pKa (Strongest Basic) | 12.39 | [6][7] |

| Water Solubility | 0.456 mg/mL | [7] |

| logP | -4.7 | [1][3] |

| Topological Polar Surface Area | 188 Ų | [1][3] |

| Rotatable Bond Count | 10 | [1] |

| Hydrogen Bond Donor Count | 6 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

Chemical Structure of this compound

The chemical structure of this compound is characterized by the condensation of arginine and succinic acid. The following diagram illustrates the atomic arrangement and bonding within the molecule.

This compound in the Urea Cycle

This compound plays a pivotal role as an intermediate in the urea cycle. This metabolic pathway converts toxic ammonia into urea for excretion. The synthesis and cleavage of this compound are critical steps in this cycle.

Experimental Protocols

Accurate quantification and analysis of this compound are critical for both research and clinical diagnostics. Below are detailed methodologies for key experiments.

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C₆-Argininosuccinate).

-

Precipitate proteins by adding 400 µL of methanol.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-6 min: 98% B

-

6-6.1 min: 98-2% B

-

6.1-8 min: 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

This compound: Q1 291.1 -> Q3 174.1

-

¹³C₆-Argininosuccinate: Q1 297.1 -> Q3 180.1

-

3. Data Analysis:

-

Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of this compound standards.

Enzymatic Assay of this compound Lyase (ASL) Activity

This protocol measures the activity of this compound lyase by monitoring the formation of fumarate, which absorbs light at 240 nm.

1. Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

-

Substrate Solution: 10 mM this compound in assay buffer.

-

Enzyme Sample: Cell lysate or purified enzyme diluted in assay buffer.

2. Assay Procedure:

-

Set up a quartz cuvette with 900 µL of assay buffer and 100 µL of the substrate solution.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding 10 µL of the enzyme sample.

-

Immediately mix by inversion and monitor the increase in absorbance at 240 nm for 5-10 minutes using a spectrophotometer.

-

The rate of fumarate production is calculated using the molar extinction coefficient of fumarate at 240 nm (2.44 mM⁻¹cm⁻¹).

3. Calculation of Enzyme Activity:

-

One unit of ASL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fumarate per minute under the specified conditions.

Enzymatic Assay of this compound Synthetase (ASS) Activity

This protocol measures the activity of this compound synthetase by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.

1. Reagents:

-

Assay Buffer: 100 mM Tris-HCl buffer, pH 7.8, containing 10 mM MgCl₂, 1 mM DTT.

-

Substrate Mix: 10 mM L-citrulline, 10 mM L-aspartate, 5 mM ATP.

-

Coupling Enzyme Mix: Pyrophosphatase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase in assay buffer.

-

NADH Solution: 10 mM NADH in assay buffer.

-

Enzyme Sample: Cell lysate or purified enzyme diluted in assay buffer.

2. Assay Procedure:

-

In a microplate well, combine 100 µL of assay buffer, 20 µL of substrate mix, 20 µL of coupling enzyme mix, and 10 µL of NADH solution.

-

Add 50 µL of the enzyme sample to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm for 15-30 minutes at 37°C using a microplate reader.

-

The rate of NADH oxidation is directly proportional to the ASS activity.

3. Calculation of Enzyme Activity:

-

One unit of ASS activity is defined as the amount of enzyme that catalyzes the synthesis of 1 µmol of this compound per minute, which corresponds to the oxidation of 2 µmol of NADH (since 1 ATP is hydrolyzed to AMP and PPi, and PPi is hydrolyzed to 2 Pi).

Conclusion

This technical guide has provided a detailed overview of the core chemical properties, structure, and biological significance of this compound. The provided data and diagrams offer a valuable resource for researchers and professionals in the fields of biochemistry, medicine, and drug development. The detailed experimental protocols for the analysis of this compound and its related enzymes serve as a practical starting point for laboratory investigations. A thorough understanding of these fundamental aspects of this compound is crucial for advancing our knowledge of metabolic pathways and for the development of novel therapeutic strategies for related disorders.

References

- 1. This compound | C10H18N4O6 | CID 828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. echemi.com [echemi.com]

- 4. Argininosuccinic Acid | C10H18N4O6 | CID 16950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ymdb.ca [ymdb.ca]

- 7. P. aeruginosa Metabolome Database: Argininosuccinic acid (PAMDB000224) [pseudomonas.umaryland.edu]

Whitepaper: Cellular Localization of Argininosuccinate Synthase: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the subcellular localization of Argininosuccinate (B1211890) Synthase (ASS), the methodologies used for its determination, and its functional implications in various metabolic pathways.

Introduction

This compound Synthase (ASS), encoded by the ASS1 gene, is a rate-limiting enzyme crucial for the biosynthesis of arginine.[1][2][3] It catalyzes the condensation of citrulline and aspartate to form this compound, the immediate precursor of arginine.[1][2] This enzymatic step is integral to two major metabolic pathways: the urea (B33335) cycle in the liver for ammonia (B1221849) detoxification, and the citrulline-NO cycle for nitric oxide production in various tissues.[1][4][5] Given that arginine is a semi-essential amino acid involved in diverse cellular processes including protein synthesis, creatine (B1669601) production, and polyamine synthesis, the regulation and spatial organization of ASS are of paramount importance.[1][6]

The expression, regulation, and subcellular localization of ASS vary significantly depending on the tissue-specific requirements for arginine.[1][2] Understanding the precise location of ASS within the cell is critical for elucidating its role in both normal physiology and pathological conditions, such as citrullinemia type I, and for developing targeted therapeutic strategies.[7][8][9] This guide provides a detailed overview of the known cellular localizations of ASS, presents quantitative data, outlines key experimental protocols for its study, and visualizes the associated cellular pathways.

Cellular Localization of this compound Synthase

While traditionally considered a cytosolic enzyme, extensive research has revealed that ASS exhibits complex and dynamic localization patterns that are tissue- and context-dependent.[1][8][10]

-

2.1 Cytosolic Localization: The primary and most widely recognized location of ASS is the cytosol.[7][8][9][11] In most tissues, cytosolic ASS is responsible for the de novo synthesis of arginine for protein production and other metabolic needs.[1] In the kidney, for instance, subcellular fractionation has confirmed that both ASS and this compound lyase (ASL) are cytosolic enzymes, where they synthesize arginine for systemic circulation.[11] This cytosolic pool is essential for maintaining cellular and systemic arginine homeostasis.

-

2.2 Mitochondrial Association: In periportal hepatocytes of the liver, ASS plays a pivotal role in the urea cycle. While the first two enzymes of the cycle are located in the mitochondrial matrix, ASS and the subsequent enzymes are found in the cytosol.[1][2] However, immunocytochemical studies and biochemical analyses have demonstrated that a significant fraction of hepatic ASS is not freely soluble in the cytoplasm but is instead closely associated with the outer mitochondrial membrane.[1][2][4][10][12] This strategic positioning facilitates the channeling of citrulline, which is exported from the mitochondria, directly to ASS, thereby increasing the efficiency of the urea cycle.[1] Genetic defects that impair this specific localization can lead to metabolic disorders like type II citrullinemia.[4]

-

2.3 Plasma Membrane and Caveolae: In endothelial cells, the localization of ASS is linked to nitric oxide (NO) synthesis. Here, ASS co-localizes with endothelial nitric oxide synthase (eNOS) and this compound lyase (ASL) in specialized plasma membrane microdomains called caveolae.[1][2][13] This co-localization forms an efficient "arginine regeneration system" where citrulline, the byproduct of NO synthesis, is recycled back to arginine, providing a localized and readily available substrate pool for eNOS.[13]

-

2.4 Other Subcellular Locations: Studies have also suggested the presence of ASS in other compartments. For example, some evidence points to an association with the Golgi apparatus and perinuclear membranes in endothelial cells.[1][2] The Human Protein Atlas reports a primary cytosolic localization with an additional presence in the nucleoplasm in some cell lines.[14]

Quantitative and Tissue-Specific Distribution of ASS

The subcellular distribution of ASS is not static and can be influenced by developmental stage and tissue type. The following table summarizes the known localization patterns.

| Tissue/Cell Type | Primary Localization | Associated Pathway(s) | Experimental Evidence | References |

| Liver (Periportal Hepatocytes) | Cytosolic, with strong association to the outer mitochondrial membrane.[1][4][10][12] | Urea Cycle | Immunocytochemistry, Subcellular Fractionation[10][12] | [1][4][10][12] |

| Kidney (Proximal Convoluted Tubules) | Cytosolic[11] | Systemic Arginine Synthesis | Subcellular Fractionation, Enzyme Assays[11] | [11] |

| Endothelial Cells | Cytosolic, with co-localization at plasma membrane caveolae and Golgi.[1][2][13] | Nitric Oxide (NO) Synthesis | Co-immunoprecipitation, Immunofluorescence[1][13] | [1][2][13] |

| Vascular Smooth Muscle Cells | Cytosolic (punctate distribution)[15] | Nitric Oxide (NO) Synthesis | Immunohistochemistry[15] | [15] |

| General Mammalian Cells | Primarily Cytosolic, with some evidence for Nucleoplasmic presence.[14] | General Arginine Biosynthesis | Immunofluorescence, Confocal Microscopy[14] | [14] |

A notable shift in localization occurs during development. In fetal and newborn rat liver, ASS activity is predominantly mitochondrial-associated, whereas in the adult rat liver, it is mainly found in the cytoplasm.[12] This transition is believed to be regulated by hormonal changes, with glucocorticoids increasing mitochondrial ASS and glucagon (B607659) potentially promoting its transfer to the cytosol.[12]

Experimental Protocols for Determining Cellular Localization

The localization of ASS is typically investigated using a combination of microscopy and biochemical techniques. Commercial antibodies for ASS are widely available for these applications.[5][16][17][18][19]

Immunofluorescence (IF) / Immunohistochemistry (IHC)

-

Principle: This technique uses specific antibodies to visualize the location of ASS protein within cells (IF) or tissue sections (IHC). A primary antibody binds to ASS, and a fluorescently-labeled or enzyme-conjugated secondary antibody binds to the primary antibody, allowing for detection by microscopy.

-

Detailed Protocol (General Steps for IHC on Paraffin-Embedded Sections):

-

Deparaffinization and Rehydration: Slides are washed in xylene to remove paraffin, followed by a series of washes in graded ethanol (B145695) (100%, 95%, 70%) and finally distilled water to rehydrate the tissue.[20]

-

Antigen Retrieval: To unmask the antigenic epitope, slides are often boiled in a retrieval solution, such as 10 mM sodium citrate (B86180) (pH 6.0), at a sub-boiling temperature.[20]

-

Permeabilization (for IF): For intracellular targets, cells are treated with a detergent like Triton X-100 to permeabilize cell membranes.

-

Blocking: To prevent non-specific antibody binding, the tissue is incubated with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a blocking serum).[20]

-

Primary Antibody Incubation: The slides are incubated with a primary antibody specific to ASS (e.g., rabbit anti-ASS polyclonal) at a predetermined optimal dilution (e.g., 1:100 to 1:1000) overnight at 4°C.[15][20]

-

Secondary Antibody Incubation: After washing, a secondary antibody conjugated to a fluorophore (for IF, e.g., FITC-conjugated anti-rabbit IgG) or an enzyme (for IHC, e.g., HRP-conjugated) is applied.[15]

-

Detection & Visualization: For IHC, a substrate (e.g., DAB) is added, which reacts with the enzyme to produce a colored precipitate. For IF, the slide is mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI).[20]

-

Imaging: Slides are visualized using a light microscope (IHC) or a fluorescence/confocal microscope (IF).

-

Subcellular Fractionation and Western Blotting

-

Principle: This biochemical method physically separates cellular organelles and compartments based on their size and density through differential centrifugation. The presence and relative abundance of ASS in each fraction are then determined by Western blotting.

-

Detailed Protocol (General Steps):

-

Homogenization: Cells or tissues are harvested and gently lysed in an isotonic buffer (e.g., containing sucrose, Tris-HCl, and protease inhibitors) using a Dounce homogenizer to break the plasma membrane while keeping organelles intact.

-

Differential Centrifugation:

-

Step 1 (Nuclear Fraction): The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min). The pellet contains nuclei and intact cells.

-

Step 2 (Mitochondrial Fraction): The supernatant from Step 1 is centrifuged at a higher speed (e.g., 10,000 x g for 20 min). The resulting pellet is enriched with mitochondria.

-

Step 3 (Microsomal Fraction): The supernatant from Step 2 is centrifuged at a very high speed (e.g., 100,000 x g for 60 min). The pellet contains microsomes (fragments of ER and Golgi), and the final supernatant is the cytosolic fraction.

-

-

Protein Quantification: The protein concentration of each fraction is determined using a standard assay (e.g., BCA or Bradford assay).

-

Western Blotting:

-

Equal amounts of protein from each fraction are separated by size using SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody against ASS.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. To validate the purity of the fractions, blots are also probed with antibodies for marker proteins specific to each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol).

-

-

Visualizations of Workflows and Pathways

Experimental Workflow and Signaling

The following diagrams, generated using DOT language, illustrate a typical experimental workflow for determining ASS localization and the signaling pathways that regulate its expression.

Caption: Workflow for determining ASS subcellular localization.

Caption: Functional roles of ASS in different cellular compartments.

Caption: Key signaling pathways regulating ASS1 gene expression.

Regulation and Functional Implications

The expression and localization of ASS are tightly regulated by a variety of signals, including hormones, cytokines, and mechanical forces.

-

Hormonal Regulation: In the liver, ASS expression is induced by glucocorticoids, glucagon, and cAMP, which is crucial for managing nitrogen load.[4] Conversely, insulin (B600854) can prevent the corticosteroid-induced increase in mitochondrial-associated ASS.[12]

-

Inflammatory Regulation: The pro-inflammatory cytokine TNF-α has been shown to repress ASS expression, at least partially through the NF-κB signaling pathway.[1] This down-regulation in endothelial cells can impair vascular function by coordinately reducing both eNOS and ASS levels.[1]

-

Mechanical and Substrate Regulation: In endothelial cells, laminar shear stress from blood flow increases ASS expression to support NO production.[4] Substrate availability also plays a regulatory role; high levels of arginine can down-regulate ASS expression, while citrulline can up-regulate it.[4]

The specific subcellular localization of ASS is critical for its function. The mitochondrial association in the liver prevents the diffusion of urea cycle intermediates, creating an efficient metabolic channel.[10] In endothelial cells, the co-localization of ASS with eNOS in caveolae ensures a dedicated supply of arginine for NO synthesis, which is vital for vascular tone regulation.[1][13] Dysregulation of ASS localization or expression is implicated in various diseases, including metabolic disorders and cancer, making it a subject of intense research for therapeutic intervention.[6]

Conclusion

This compound Synthase is a dynamically localized enzyme whose subcellular position is intricately linked to its specific metabolic function within a given cell type. While predominantly cytosolic, its association with the outer mitochondrial membrane in hepatocytes and with plasma membrane caveolae in endothelial cells highlights a sophisticated level of spatial organization that optimizes metabolic efficiency. For researchers and drug development professionals, understanding this complex localization is fundamental. It provides a framework for investigating metabolic diseases, identifying novel therapeutic targets, and designing strategies that can modulate arginine metabolism by targeting specific subcellular pools of ASS. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for the continued exploration of this vital enzyme.

References

- 1. This compound synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthase - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. This compound synthase 1, arginine deprivation therapy and cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Visualization of this compound synthetase by in silico analysis: novel insights into citrullinemia type I disorders [frontiersin.org]

- 9. Cytosolic Delivery of this compound Synthetase Using a Cell-Permeant Miniature Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound synthetase and this compound lyase are localized around mitochondria: an immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular and subcellular localization of enzymes of arginine metabolism in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Demonstration of this compound synthetase activity associated with mitochondrial membrane: characterization and hormonal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Subcellular Compartmentalization of Arginine Metabolizing Enzymes and Their Role in Endothelial Dysfunction [frontiersin.org]

- 14. Subcellular - ASS1 - The Human Protein Atlas [proteinatlas.org]

- 15. researchgate.net [researchgate.net]

- 16. nsjbio.com [nsjbio.com]

- 17. Anti-Argininosuccinate synthase 1 Antibody (2S146)_TargetMol [targetmol.com]

- 18. usbio.net [usbio.net]

- 19. mybiosource.com [mybiosource.com]

- 20. Therapeutic targeting of this compound synthase 1 (ASS1)-deficient pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of Argininosuccinate Metabolism in Mammals

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Argininosuccinate (B1211890) is a critical intermediate in mammalian nitrogen metabolism, centrally positioned at the intersection of the urea (B33335) cycle and the synthesis of arginine for various metabolic pathways, including nitric oxide (NO) production. The metabolism of this compound is governed by two key enzymes: this compound Synthetase (ASS) and this compound Lyase (ASL). The regulation of these enzymes is complex, occurring at transcriptional, metabolic, and post-translational levels, and is crucial for maintaining nitrogen homeostasis and supporting diverse physiological functions. Dysregulation of this pathway leads to severe metabolic disorders, highlighting its importance. This guide provides a comprehensive overview of the regulatory mechanisms, quantitative kinetic data, and detailed experimental protocols relevant to the study of this compound metabolism.

Core Enzymes and Reactions

The metabolism of this compound involves two sequential enzymatic reactions primarily occurring in the cytosol.

-

This compound Synthetase (ASS): ASS (EC 6.3.4.5) catalyzes the ATP-dependent condensation of citrulline and aspartate to form this compound. This reaction is the rate-limiting step in the de novo synthesis of arginine.[1][2][3] The human enzyme is encoded by the ASS1 gene located on chromosome 9.[3]

-

This compound Lyase (ASL): ASL (EC 4.3.2.1) catalyzes the reversible cleavage of this compound to produce arginine and fumarate (B1241708).[4][5] This is the only endogenous pathway for arginine synthesis.[6] The fumarate produced links the urea cycle to the citric acid cycle.[6][7]

Key Metabolic Pathways

This compound metabolism is integral to two major pathways: the Urea Cycle and the Citrulline-NO Cycle.

The Urea Cycle

The primary function of the urea cycle, which occurs predominantly in the liver, is to convert highly toxic ammonia (B1221849) into urea for excretion.[6][8] ASS and ASL are the third and fourth enzymes in this pathway, respectively.[9][10] Within the liver, the cycle ensures that excess nitrogen from amino acid catabolism is safely removed.[8]

The Citrulline-NO Cycle

In many non-hepatic tissues, ASS and ASL function to regenerate arginine from citrulline, a co-product of nitric oxide (NO) synthesis.[4] This pathway, known as the citrulline-NO cycle, is crucial for sustaining NO production, which is vital for vasodilation, neurotransmission, and immune responses.[11][12] In NO-producing cells, ASS expression is generally low but can be induced by inflammatory signals.[13]

Regulation of this compound Metabolism

The flux through the this compound pathway is tightly controlled at multiple levels to respond to metabolic demands, such as dietary protein intake and the need for arginine in specific tissues.

Transcriptional Regulation

The expression of the ASS1 gene is a primary point of regulation, especially in the liver.[13]

-

Hormonal Control: Glucocorticoids and glucagon (B607659) are known to upregulate ASS1 expression, particularly during development and in response to a high-protein diet.[13][14] Insulin, conversely, can have a suppressive effect.[13]

-

Nutrient Availability: High dietary protein intake stimulates ASS1 gene expression.[13] Furthermore, starvation for amino acids like arginine and leucine (B10760876) can increase ASS1 transcription, suggesting a general control mechanism for amino acid biosynthesis.[15]

-

Transcription Factors: A network of transcription factors, including c-Myc (positive regulator), HIF-1α (negative regulator), and FoxO proteins, controls ASS1 expression in response to various stimuli like hypoxia and nutrient status.[11][13][16]

-

Inflammatory Signals: In nitric oxide-producing cells, proinflammatory cytokines can induce ASS1 expression to support sustained NO synthesis.[13][14]

In contrast to ASS, ASL is considered to be more constitutively expressed.[2]

Metabolic Regulation

The activities of ASS and ASL are also modulated by the local concentrations of substrates, products, and other metabolites.

-

Substrate Availability: The transformation of citrulline into this compound is the rate-limiting step in arginine synthesis, making citrulline availability a key control point.[14]

-

Product and Feedback Inhibition:

-